molecular formula C12H19N3O B3061320 Benzamide, N-(1-methylethyl)-4-((2-(methyl-d3)hydrazino)methyl)- CAS No. 98600-74-9

Benzamide, N-(1-methylethyl)-4-((2-(methyl-d3)hydrazino)methyl)-

Cat. No. B3061320
CAS RN: 98600-74-9
M. Wt: 224.32 g/mol
InChI Key: CPTBDICYNRMXFX-HPRDVNIFSA-N
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Description

Benzamide, N-(1-methylethyl)-4-((2-(methyl-d3)hydrazino)methyl)- is a chemical compound that has been extensively studied in the field of scientific research. It is a hydrazine derivative that has been found to have various biochemical and physiological effects.

Scientific Research Applications

Anticancer Properties

The compound has shown promise in cancer treatment. Zhou et al. (2008) describe a benzamide derivative, MGCD0103, as an orally active histone deacetylase inhibitor with significant antitumor activity in vivo, currently in clinical trials for cancer treatment (Zhou et al., 2008).

Antiviral Activities

Benzamide-based compounds have been identified as potent anti-influenza agents. Hebishy et al. (2020) synthesized benzamide-based 5-aminopyrazoles showing remarkable activity against bird flu influenza H5N1 (Hebishy et al., 2020).

Antimicrobial Evaluation

Sethi et al. (2016) conducted a study on N-benzimidazol-1-yl-methyl-benzamide derivatives, revealing their effectiveness against various microbial strains, including E. coli and S. aureus (Sethi et al., 2016).

Molecular Investigation

The compound's molecular properties have been investigated for medical applications. Gunasekaran et al. (2008) utilized Fourier Transform infrared and Raman spectra for molecular investigation of a benzamide derivative, procarbazine, an anti-neoplastic agent (Gunasekaran et al., 2008).

Neuroleptic Activity

Benzamide derivatives have been researched for their potential neuroleptic (antipsychotic) effects. Iwanami et al. (1981) synthesized benzamides of N,N-disubstituted ethylenediamines, showing inhibitory effects on stereotyped behavior in rats (Iwanami et al., 1981).

Synthesis and Characterization

The synthesis and characterization of benzamide derivatives for various applications, including antimicrobial and antiviral activities, have been a focus of research. Studies like those conducted by Saeed et al. (2016) and Yokozawa et al. (2005) contribute to this field by developing new synthesis methods and characterizing new compounds (Saeed et al., 2016); (Yokozawa et al., 2005).

Chemical Sensing

Benzamide derivatives are explored for their potential in chemical sensing. For instance, Younes et al. (2020) synthesized N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives for colorimetric sensing of fluoride anions (Younes et al., 2020).

properties

IUPAC Name

N-propan-2-yl-4-[[2-(trideuteriomethyl)hydrazinyl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-9(2)15-12(16)11-6-4-10(5-7-11)8-14-13-3/h4-7,9,13-14H,8H2,1-3H3,(H,15,16)/i3D3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPTBDICYNRMXFX-HPRDVNIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=C(C=C1)CNNC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NNCC1=CC=C(C=C1)C(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50243728
Record name Benzamide, N-(1-methylethyl)-4-((2-(methyl-d3)hydrazino)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50243728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzamide, N-(1-methylethyl)-4-((2-(methyl-d3)hydrazino)methyl)-

CAS RN

98600-74-9
Record name Benzamide, N-(1-methylethyl)-4-((2-(methyl-d3)hydrazino)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098600749
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, N-(1-methylethyl)-4-((2-(methyl-d3)hydrazino)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50243728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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